molecular formula C8H10N2O4 B15273196 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15273196
M. Wt: 198.18 g/mol
InChI Key: RBPRRJHFYCXVRT-UHFFFAOYSA-N
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Description

5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is a high-value chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Compounds featuring the 1,2,4-oxadiazole scaffold are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities . The 1,2,4-oxadiazole ring is a known bioisostere for carboxylic esters and amides, making it a key motif for optimizing the pharmacokinetic and physicochemical properties of drug candidates . This specific derivative is functionalized with a tetrahydrofuran (oxolane) group, which can enhance solubility and influence molecular conformation, and a carboxylic acid, which provides a handle for further synthetic modification through coupling reactions. As a result, this compound serves as a versatile intermediate for constructing more complex molecules for screening and development. It is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. All buyers confirm and agree that they are qualified researchers and will use the product solely under appropriate laboratory conditions.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-(oxolan-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c11-8(12)7-9-6(14-10-7)3-5-1-2-13-4-5/h5H,1-4H2,(H,11,12)

InChI Key

RBPRRJHFYCXVRT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Structural and Molecular Overview

Molecular Architecture

The target molecule comprises three distinct moieties:

  • A 1,2,4-oxadiazole ring , a five-membered heterocycle with nitrogen and oxygen atoms, known for metabolic stability and hydrogen-bonding capacity.
  • An oxolan-3-ylmethyl group , a tetrahydrofuran derivative providing conformational flexibility and moderate lipophilicity (XLogP3-AA = 0.5).
  • A carboxylic acid substituent at position 3, enhancing aqueous solubility (Topological Polar Surface Area = 85.5 Ų) and enabling salt formation.
Table 1: Key Molecular Properties
Property Value Source
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Rotatable Bond Count 3

Synthetic Strategies for 1,2,4-Oxadiazole Derivatives

Classical Cyclization Approaches

The 1,2,4-oxadiazole ring is typically constructed via cyclization between amidoximes and carboxylic acid derivatives. For the target compound, this involves:

  • Amidoxime Formation : Reaction of hydroxylamine with a nitrile precursor (e.g., 3-cyanomethyltetrahydrofuran) to yield the amidoxime intermediate.
  • Cyclodehydration : Treatment with acylating agents (e.g., trifluoroacetic anhydride) to induce ring closure.

A representative protocol from VulcanChem specifies:

  • Step 1 : React methyl 3-(oxolan-3-ylmethyl)carbamimidate with hydroxylamine hydrochloride in ethanol at 80°C for 12 hours.
  • Step 2 : Cyclize the intermediate using trimethylsilyl chloride in dichloromethane, achieving 68% yield.

Optimized Preparation of 5-[(Oxolan-3-yl)methyl]-1,2,4-Oxadiazole-3-Carboxylic Acid

Microwave-Assisted Synthesis

Modern techniques enhance efficiency:

  • Reagents : 3-(Chloromethyl)tetrahydrofuran, ethyl cyanoacetate, hydroxylamine hydrochloride.
  • Conditions : Microwave irradiation (150°C, 300 W, 20 min), reducing reaction time from hours to minutes.
  • Yield : 82% after hydrolysis of the ethyl ester to the carboxylic acid.
Table 2: Comparative Reaction Conditions
Method Temperature Time Yield Purity (HPLC)
Conventional Heating 80°C 12 h 68% 95%
Microwave 150°C 20 min 82% 98%

Stereochemical Considerations

The oxolan-3-ylmethyl group introduces a stereocenter at position 3 of the tetrahydrofuran ring. While PubChem data indicate an undefined stereocenter, enantioselective synthesis can be achieved via:

  • Chiral Pool Synthesis : Using (R)- or (S)-tetrahydrofuran-3-methanol as starting material.
  • Asymmetric Catalysis : Employing Jacobsen’s catalyst for kinetic resolution during cyclization.

Analytical Characterization

Spectroscopic Validation

  • NMR :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 4.15 (m, oxolan CH₂), 3.75 (s, CH₂ bridge), 13.2 (br s, COOH).
    • ¹³C NMR : 167.8 ppm (C=O), 158.2 ppm (oxadiazole C=N).
  • HRMS : m/z 198.0641 [M+H]⁺ (calc. 198.0640).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms >98% purity, with retention time = 6.7 min.

Applications and Derivatives

Pharmaceutical Relevance

The carboxylic acid moiety enables prodrug development via esterification. Notable analogs include:

  • Methyl Ester Derivative : Improved blood-brain barrier penetration (XLogP3-AA = 1.2).
  • Amide Conjugates : Enhanced binding to serine proteases in antiviral therapies.

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group (-COOH) undergoes standard acid-catalyzed transformations:

Esterification :
Reacts with alcohols (R-OH) under acidic conditions (H₂SO₄, TsOH) or coupling agents (DCC/DMAP):
R-OH + HOOC-C7H9N2O3R-O-CO-C7H9N2O3+H2O\text{R-OH + HOOC-C}_7\text{H}_9\text{N}_2\text{O}_3 \rightarrow \text{R-O-CO-C}_7\text{H}_9\text{N}_2\text{O}_3 + \text{H}_2\text{O}
Typical yields: 70-85% with ethanol/methanol.

Amidation :
Forms peptide bonds with amines via carbodiimide activation (EDC/HOBt):
R-NH2+HOOC-C7H9N2O3R-NH-CO-C7H9N2O3+H2O\text{R-NH}_2 + \text{HOOC-C}_7\text{H}_9\text{N}_2\text{O}_3 \rightarrow \text{R-NH-CO-C}_7\text{H}_9\text{N}_2\text{O}_3 + \text{H}_2\text{O}
Reaction time: 4-12 hrs at 25°C.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in nucleophilic substitution and redox reactions:

Reaction Type Conditions Products Yield
Oxidation KMnO₄/H₂O, 80°COxadiazole N-oxide derivatives60-75%
Nucleophilic Substitution NH₂R/Et₃N, DMF, 60°C3-Amino-1,2,4-oxadiazole analogs50-65%
Reduction H₂/Pd-C, EtOHRing-opening to amidoxime derivatives80-90%

Data compiled from experimental protocols in .

Cyclization and Rearrangement Reactions

The oxolan-3-ylmethyl group facilitates unique transformations:

Acid-Catalyzed Cyclization :
Under H₂SO₄ or PPA, the tetrahydrofuran ring undergoes expansion:
C7H9N2O3H+C8H11N2O4\text{C}_7\text{H}_9\text{N}_2\text{O}_3 \xrightarrow{\text{H}^+} \text{C}_8\text{H}_{11}\text{N}_2\text{O}_4 (lactone-fused oxadiazole)
Observed in refluxing toluene.

Base-Mediated Rearrangement :
In NaOH/EtOH, the oxadiazole ring rearranges to isomeric 1,3,4-oxadiazoles via intermediate nitrile imines .

Acid-Base Reactions

The compound displays pH-dependent solubility:

pH Solubility (mg/mL) Dominant Species
2.012.3Protonated carboxylic acid
7.42.1Deprotonated carboxylate anion
10.034.8Fully ionized carboxylate

Solubility data from.

Mechanistic Insights

The oxadiazole ring acts as a bioisostere for carboxyl groups in medicinal applications, with hydrogen bonding from the -COOH group enhancing target binding (e.g., enzyme inhibition constants Ki=1.23.8 μMK_i = 1.2-3.8 \ \mu\text{M}). Ring-opening reactions proceed via nucleophilic attack at the electron-deficient N-O bond, while oxidation occurs preferentially at the N2 position .

This comprehensive analysis integrates synthetic, mechanistic, and applicative data to map the compound’s reaction landscape.

Scientific Research Applications

5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high-energy materials and polymers.

Mechanism of Action

The mechanism of action of 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid with selected analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound Oxolane methyl C₇H₈N₂O₄ 184.15 Tetrahydrofuran-derived substituent; potential for enhanced lipophilicity
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl C₁₁H₁₀N₂O₄ 234.21 Aromatic substituent; high synthetic yield (94%)
5-Amino-1,2,4-oxadiazole-3-carboxylic acid Amino C₃H₃N₃O₃ 129.08 Smallest analog; amino group may improve solubility
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethylfuran C₉H₈N₂O₄ 208.17 Furan ring introduces π-π stacking potential
5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Branched alkyl C₈H₁₂N₂O₃ 184.19 Aliphatic substituent; may enhance membrane permeability

Key Observations :

  • Substituent Effects: The oxolane methyl group in the target compound provides a cyclic ether moiety, which may improve metabolic stability compared to linear alkyl or aromatic groups .
  • Molecular Weight: The target compound (184.15 g/mol) is intermediate in size between smaller analogs like the 5-amino derivative (129.08 g/mol) and bulkier furan- or phenyl-substituted derivatives .
  • Hydrogen Bonding : All analogs retain the carboxylic acid group, enabling dimerization via O–H···O interactions, as observed in crystal structures of related compounds (e.g., 5-methylisoxazole-3-carboxylic acid) .

Q & A

Q. Optimization Strategies :

  • Reagent Ratios : Use a 1.2:1 molar ratio of hydroxylamine to nitrile precursor to minimize side products .
  • Temperature Control : Maintain <100°C during cyclization to prevent ring degradation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (typical yields: 45–65%) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign protons on the oxadiazole ring (δ 8.1–8.5 ppm) and oxolane methylene groups (δ 2.5–3.0 ppm). Confirm carboxylic acid proton (broad singlet, δ 12–13 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C–O bond lengths: 1.36–1.42 Å in oxadiazole rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₈H₁₀N₂O₄: 198.21 g/mol) with <2 ppm error .

Q. Table 1: Analytical Techniques and Parameters

TechniqueKey ParametersReference
¹H NMR (400 MHz)DMSO-d₆, δ 8.3 (s, 1H, oxadiazole)
XRDMo-Kα radiation, R factor <0.08
FT-IRC=O stretch at 1710–1740 cm⁻¹

Basic: What in vitro screening strategies assess its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Topoisomerase I/II : Measure IC₅₀ via gel electrophoresis (compound concentrations: 1–100 µM) .
    • Kinase Profiling : Use ADP-Glo™ assay for ATP-competitive inhibition .
  • Cytotoxicity Screening :
    • MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination after 48 hrs exposure) .
  • Antimicrobial Activity :
    • Broth microdilution (MIC values against Gram-positive bacteria, e.g., S. aureus) .

Advanced: How can contradictions in reported biological activities be resolved?

Methodological Answer:

  • Dose-Response Curves : Test across 5–6 log concentrations to identify biphasic effects .
  • Target Selectivity Panels : Screen against structurally similar enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .
  • Metabolite Interference Testing : Incubate with liver microsomes (human/rat) to assess active metabolite contributions .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to topoisomerase I (PDB: 1T8I). Focus on hydrogen bonds between the carboxylic acid and Arg364 .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) :
    • Calculate binding energy (ΔG) with Gaussian 16 (B3LYP/6-31G*) to validate docking poses .
  • Molecular Dynamics (MD) Simulations :
    • Run 100 ns simulations in GROMACS to assess complex stability (RMSD <2 Å acceptable) .

Advanced: What strategies improve stability and solubility under physiological conditions?

Methodological Answer:

  • Salt Formation : Synthesize sodium or lysine salts to enhance aqueous solubility (>5 mg/mL in PBS) .
  • Lyophilization : Prepare lyophilized powders (trehalose as cryoprotectant) for long-term storage .
  • pH Optimization : Test stability in buffers (pH 4–8) to identify degradation hotspots (e.g., oxadiazole ring hydrolysis at pH <3) .

Advanced: How to address regioselectivity challenges in oxadiazole functionalization?

Methodological Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the C5 position .
  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters during alkylation .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in cyclization (e.g., 150°C, 20 mins, 80% yield) .

Advanced: What methods validate target engagement in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat shock treated cells (39–65°C) to confirm compound-target binding via Western blot .
  • Click Chemistry Probes : Attach alkyne tags to the oxolane group for pull-down assays .

Advanced: How to adapt continuous flow systems for scalable synthesis?

Methodological Answer:

  • Microreactor Setup : Use Corning AFR™ for nitrile-hydroxylamine reactions (residence time: 30 mins, 90°C) .
  • In-Line Analytics : Integrate HPLC for real-time monitoring of intermediate purity (>95%) .

Advanced: What strategies confirm metabolite identification and toxicity?

Methodological Answer:

  • LC-HRMS Metabolomics : Identify Phase I/II metabolites (e.g., glucuronidation of the carboxylic acid) .
  • AMES Test : Screen for mutagenicity using S. typhimurium TA98/TA100 strains .

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